molecular formula C8H12Cl2N4 B6225981 2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride CAS No. 2770368-61-9

2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride

Cat. No.: B6225981
CAS No.: 2770368-61-9
M. Wt: 235.1
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Description

2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrazole derivatives with pyridazine derivatives in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents such as dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives .

Scientific Research Applications

2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. This compound may inhibit specific enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride is unique due to its specific structural features and the combination of pyrazolo and pyridazine rings.

Properties

CAS No.

2770368-61-9

Molecular Formula

C8H12Cl2N4

Molecular Weight

235.1

Purity

95

Origin of Product

United States

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